2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16283382
Molecular Formula: C20H23N5O5S
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O5S |
|---|---|
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5O5S/c1-27-14-7-5-6-13(10-14)22-17(26)11-31-20-24-23-19(25(20)21)12-8-15(28-2)18(30-4)16(9-12)29-3/h5-10H,11,21H2,1-4H3,(H,22,26) |
| Standard InChI Key | GEFRKELYAFDPPG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of triazoles. It features a complex structure with multiple functional groups, including a triazole ring, a sulfanyl group, and an acetamide moiety. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and chemical properties.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, introduction of the sulfanyl group, and attachment of the acetamide moiety. The specific synthesis route may vary depending on the availability of starting materials and desired efficiency.
Biological and Chemical Activities
While specific biological activities of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide are not detailed in the search results, compounds with similar structures are often investigated for their potential as antimicrobial agents, enzyme inhibitors, or in other pharmacological applications. The presence of a triazole ring and various functional groups can contribute to interactions with biological targets.
Data Table: Comparison with Related Compounds
Research Findings and Applications
Research on compounds like 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide often focuses on their potential biological activities, such as antimicrobial or anticancer properties. These compounds can also serve as building blocks for more complex molecules with specific applications in pharmaceuticals or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume